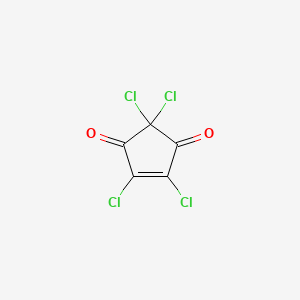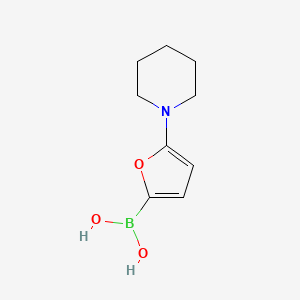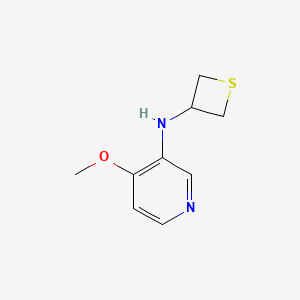![molecular formula C9H6BrN3O4 B12993540 3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12993540.png)
3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing scalable and reproducible laboratory techniques .
Chemical Reactions Analysis
3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by various substituents through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Electrophilic Addition: The compound can react with electrophiles to form new bonds at specific positions on the ring.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various electrophiles. Major products formed from these reactions include arylated and heteroarylated derivatives, which have significant biological activities .
Scientific Research Applications
3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit monoamine oxidase B, a target in neurodegenerative disorders . The electron-donating and electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in modulating its activity .
Comparison with Similar Compounds
3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: This compound has similar reactivity but different substituents, leading to variations in biological activity.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Known for its use in cross-coupling reactions, this compound has distinct photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and photophysical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6BrN3O4 |
|---|---|
Molecular Weight |
300.07 g/mol |
IUPAC Name |
3-bromo-7-methoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O4/c1-17-9(16)6-2-5(8(14)15)12-7-4(10)3-11-13(6)7/h2-3H,1H3,(H,14,15) |
InChI Key |
JQZOWMMTIMFPFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
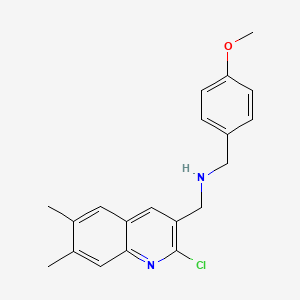
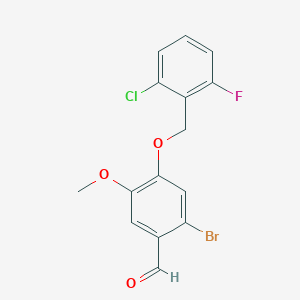
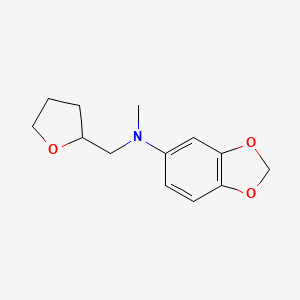
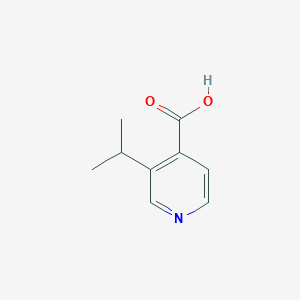
![8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12993492.png)

![Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12993503.png)

![5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid](/img/structure/B12993507.png)
